4-(3,3,3-Trifluoro-2-hydroxypropyl)piperazin-2-one
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Overview
Description
4-(3,3,3-Trifluoro-2-hydroxypropyl)piperazin-2-one is a chemical compound characterized by the presence of a piperazine ring substituted with a trifluoromethyl group and a hydroxypropyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3,3,3-Trifluoro-2-hydroxypropyl)piperazin-2-one typically involves the reaction of piperazine with 3,3,3-trifluoro-2-hydroxypropyl halide under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
4-(3,3,3-Trifluoro-2-hydroxypropyl)piperazin-2-one can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to remove the hydroxy group, forming a simpler piperazine derivative.
Substitution: The trifluoromethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide.
Major Products Formed
Oxidation: 4-(3,3,3-Trifluoro-2-oxopropyl)piperazin-2-one.
Reduction: 4-(3,3,3-Trifluoropropyl)piperazin-2-one.
Substitution: Various substituted piperazine derivatives depending on the nucleophile used.
Scientific Research Applications
4-(3,3,3-Trifluoro-2-hydroxypropyl)piperazin-2-one has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting the central nervous system.
Materials Science: The compound’s unique fluorinated structure makes it useful in the development of advanced materials with specific properties, such as hydrophobicity and thermal stability.
Biological Studies: It serves as a probe in biochemical assays to study enzyme interactions and receptor binding.
Industrial Applications: The compound is used in the synthesis of agrochemicals and specialty chemicals.
Mechanism of Action
The mechanism of action of 4-(3,3,3-Trifluoro-2-hydroxypropyl)piperazin-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to cross biological membranes more easily. Once inside the cell, the compound can interact with its target, modulating its activity through binding or inhibition.
Comparison with Similar Compounds
Similar Compounds
- 4-(3,3,3-Trifluoropropyl)piperazin-2-one
- 4-(2-Hydroxypropyl)piperazin-2-one
- 4-(3,3,3-Trifluoro-2-oxopropyl)piperazin-2-one
Uniqueness
4-(3,3,3-Trifluoro-2-hydroxypropyl)piperazin-2-one is unique due to the presence of both a trifluoromethyl group and a hydroxy group on the piperazine ring. This combination imparts distinct chemical properties, such as increased lipophilicity and reactivity, making it a valuable compound for various applications.
Properties
Molecular Formula |
C7H11F3N2O2 |
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Molecular Weight |
212.17 g/mol |
IUPAC Name |
4-(3,3,3-trifluoro-2-hydroxypropyl)piperazin-2-one |
InChI |
InChI=1S/C7H11F3N2O2/c8-7(9,10)5(13)3-12-2-1-11-6(14)4-12/h5,13H,1-4H2,(H,11,14) |
InChI Key |
IAGHNRLHUGAAPO-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CC(=O)N1)CC(C(F)(F)F)O |
Origin of Product |
United States |
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